(Z)-1-Methoxy-1-decene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
93775-03-2 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
(Z)-1-methoxydec-1-ene |
InChI |
InChI=1S/C11H22O/c1-3-4-5-6-7-8-9-10-11-12-2/h10-11H,3-9H2,1-2H3/b11-10- |
InChI Key |
OVQHJRCXRNGXRJ-KHPPLWFESA-N |
Isomeric SMILES |
CCCCCCCC/C=C\OC |
Canonical SMILES |
CCCCCCCCC=COC |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Z 1 Methoxy 1 Decene
Mechanistic Elucidation via Advanced Probes and Experimental Design
Understanding the detailed reaction pathways of (Z)-1-methoxy-1-decene requires sophisticated experimental techniques that can probe transient intermediates and delineate complex mechanisms.
In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for monitoring reactions in real-time and identifying transient intermediates.
For the catalytic hydrogenation of vinyl ethers, in situ FTIR spectroscopy can be employed to observe the adsorption of the reactant onto the catalyst surface and the subsequent changes as the reaction progresses. rsc.orgresearchgate.net By monitoring the characteristic vibrational frequencies of the C=C double bond and the C-O-C ether linkage, one can gain insights into the reaction kinetics and the nature of the surface-adsorbed species.
In situ NMR spectroscopy is particularly valuable for studying reactions in the liquid phase, such as the acid-catalyzed hydrolysis of vinyl ethers. This technique allows for the direct observation of the disappearance of the reactant signals and the appearance of product signals, providing quantitative kinetic data. It could also potentially be used to detect the formation of the hemiacetal intermediate under carefully controlled conditions.
Isotopic labeling is a definitive method for tracing the path of atoms through a reaction and elucidating reaction mechanisms. acs.org
In the context of the acid-catalyzed hydrolysis of this compound, conducting the reaction in D₂O instead of H₂O can provide crucial mechanistic information. The generally accepted mechanism involves a rate-determining proton (or deuteron) transfer to the β-carbon of the vinyl ether. researchgate.netrsc.org Analysis of the resulting decanal (B1670006) would show the incorporation of a single deuterium (B1214612) atom at the α-position, confirming this mechanism. rsc.org Solvent isotope effect studies, comparing the reaction rates in H₂O and D₂O, can also provide insights into the nature of the transition state. rsc.orgosti.goviaea.org
For oxidative transformations like ozonolysis, ¹⁸O labeling of the ozone or the workup reagents could be used to trace the origin of the oxygen atoms in the final products. Similarly, in epoxidation reactions, using an ¹⁸O-labeled peroxy acid would result in an ¹⁸O-labeled epoxide, confirming the direct transfer of the oxygen atom.
Deuterium labeling can also be employed in reductive methodologies. For example, using D₂ gas in catalytic hydrogenation or a deuterated diimide source would lead to the formation of a dideuterated 1-methoxydecane, providing information about the stereochemistry of the addition.
Kinetic Analysis for Determination of Rate-Determining Steps
The rate equation is determined experimentally and is directly linked to the reactants involved in the rate-determining step. youtube.com For instance, if a reaction is found to be first-order with respect to this compound and first-order with respect to a catalyst (e.g., an acid), it suggests that both molecules are involved in the RDS.
A kinetic study on the oligomerization of 1-decene (B1663960), a related olefin, revealed that reaction temperature significantly influences the conversion rate and product distribution. mdpi.com For any given temperature, the conversion increased with time until reaching a plateau. mdpi.com Similarly, in reactions of this compound, temperature would be a critical parameter, with its effect quantified by the Arrhenius equation, which relates the rate constant to the activation energy and temperature.
Kinetic models are developed to describe the reaction pathways. For example, in the hydroaminomethylation of 1-decene, a kinetic model was developed by combining mechanistic approaches for hydroformylation and reductive amination. researchgate.net For this compound, a proposed mechanism involving multiple steps would be validated if the rate law derived from the mechanism, assuming a specific RDS, matches the experimentally determined rate equation. youtube.com
| Reactant | Order of Reaction | Role in Proposed RDS |
|---|---|---|
| This compound | 1 | Substrate |
| Catalyst (e.g., H+) | 1 | Proton Donor |
| Nucleophile | 0 | Not involved in RDS |
This hypothetical data suggests a rate law of Rate = k[this compound][H+], indicating the rate-determining step involves the protonation of the enol ether.
Exploration of Radical and Polar Mechanisms in this compound Transformations
The transformations of this compound can proceed through either radical or polar (ionic) mechanisms, depending on the reaction conditions and reagents. The electron-rich nature of the double bond in this enol ether makes it susceptible to attack by both electrophiles (in polar reactions) and radicals.
Photo-redox Catalyzed Functionalization Pathways
Visible-light photoredox catalysis has emerged as a powerful method for organic synthesis, enabling a wide range of transformations under mild conditions. beilstein-journals.org This approach is particularly effective for the functionalization of electron-rich olefins like enol ethers. rsc.orgnih.gov In these reactions, a photocatalyst (PC), which can be an inorganic metal complex or an organic dye, absorbs visible light and transitions to an excited state (PC*). beilstein-journals.org This excited state is a potent single-electron oxidant or reductant.
The general mechanism for the functionalization of an enol ether like this compound often involves a single-electron transfer (SET) from the enol ether to the excited photocatalyst. This generates a radical cation intermediate and the reduced form of the catalyst. This radical cation is highly reactive and can engage in various subsequent reactions.
One common pathway is the addition of radicals to the enol ether. For example, a radical generated from a suitable precursor can add to the double bond of this compound, forming a new carbon-centered radical, which can then be further transformed. mdpi.com Photoredox-catalyzed methods have been developed for the decarboxylative alkylation of silyl (B83357) enol ethers, where an alkyl radical adds to the enol ether. acs.org Similarly, nitrogen-centered radicals can be used for the amination of enol ethers under metal-free photoredox conditions. rsc.org
| Reaction Type | Radical Source | Key Intermediate | Reference |
|---|---|---|---|
| Amination | N-alkoxyamides | Nitrogen-centered radical | rsc.org |
| Silyldifluoromethylation | (bromodifluoromethyl)trimethylsilane | (trimethylsilyl)difluoromethyl radical | beilstein-journals.org |
| Decarboxylative Alkylation | N-(acyloxy)phthalimide | Alkyl radical | acs.org |
| α-Allylation | Allylic acetates | Enol ether radical cation | thieme-connect.com |
Proton-Coupled Electron Transfer (PCET) Mechanisms
Proton-coupled electron transfer (PCET) is a fundamental redox process where both an electron and a proton are exchanged, often in a concerted elementary step. acs.orgwikipedia.org This mechanism allows for reactions to bypass high-energy intermediates that would be formed in stepwise pathways involving separate electron transfer (ET) and proton transfer (PT). acs.orgnih.gov PCET is a key mechanism in many areas of chemistry, from biological systems to materials science. nih.gov
In the context of this compound transformations, PCET pathways can be particularly relevant in oxidation reactions. Instead of a simple electron transfer to form a radical cation, a concerted process can remove an electron and a proton simultaneously, formally transferring a hydrogen atom (H•). acs.org This is especially favored when a suitable proton acceptor is present. The reaction can proceed through different mechanistic pathways, including stepwise ET then PT, stepwise PT then ET, or a concerted electron-proton transfer (EPT). wikipedia.orgnih.gov
The feasibility of a PCET mechanism is strongly influenced by thermodynamics, such as the bond dissociation free energy of the bond being cleaved and the redox potentials of the species involved. acs.org Designing systems where a proton acceptor is held in proximity to the reaction center, for instance through hydrogen bonding, can facilitate intramolecular PCET. rsc.org Such mechanisms provide lower-energy pathways compared to stepwise transfers that generate charged, high-energy intermediates. acs.org
Investigation of Carbon-Centered Radical and Carbocation Intermediates
Carbon-Centered Radicals: As discussed in the context of photoredox catalysis, single-electron oxidation of this compound can generate a radical cation. Alternatively, the addition of a radical species (R•) across the double bond leads to the formation of a carbon-centered radical intermediate. mdpi.com This intermediate, typically an α-alkoxyalkyl radical, is stabilized by the adjacent oxygen atom. pharm.or.jp
Once formed, this carbon-centered radical can undergo various transformations:
Trapping by another radical or molecule: The radical can be trapped by another radical species or add to another unsaturated molecule.
Oxidation: The radical can be oxidized to a carbocation by a single-electron transfer to an oxidant (like the photocatalyst in its oxidized state), which can then be trapped by a nucleophile. mdpi.com
Hydrogen Atom Transfer (HAT): The radical can abstract a hydrogen atom from a donor to yield a saturated product.
These radical-mediated processes are valuable for forming C-C and C-heteroatom bonds under neutral conditions. mdpi.compharm.or.jp
Carbocation Intermediates: Polar reactions of this compound typically proceed through carbocation intermediates. The electron-donating nature of the methoxy (B1213986) group strongly directs the outcome of electrophilic attack. Protonation of the double bond by a Brønsted acid occurs regioselectively at the C2 carbon, leading to the formation of an oxocarbenium ion. This carbocation is significantly stabilized by resonance with the adjacent oxygen atom.
This highly stabilized carbocation is a key intermediate that connects several important reaction types, including SN1, E1, and electrophilic additions. masterorganicchemistry.com
Electrophilic Addition: The carbocation can be attacked by a nucleophile (e.g., water, alcohol, halide ion). This is the basis for the acid-catalyzed hydrolysis of enol ethers to form ketones and for the addition of alcohols to form acetals.
E1 Elimination: If a weak, non-nucleophilic base is present, particularly at higher temperatures, the carbocation can lose a proton from an adjacent carbon to form an alkene, regenerating a double bond in a different position. masterorganicchemistry.com
The fate of the carbocation intermediate—whether it undergoes substitution, elimination, or rearrangement—depends on the specific reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. masterorganicchemistry.com
Catalytic Transformations Involving Z 1 Methoxy 1 Decene
Transition Metal Catalysis in (Z)-1-Methoxy-1-decene Functionalization
The functionalization of vinyl ethers such as this compound often relies on transition metal catalysis to achieve high selectivity and efficiency. These catalysts activate the double bond, enabling a variety of transformations that would otherwise be difficult. The electronic properties of the methoxy (B1213986) group significantly influence the reactivity and regiochemical outcome of these reactions.
Hydroboration and hydroamination are powerful methods for introducing boron- and nitrogen-containing functional groups across the double bond of this compound. These reactions are fundamental in synthetic chemistry for creating valuable intermediates.
The hydroboration-oxidation of alkenes is a two-step process used to synthesize alcohols. libretexts.org This reaction is known for its distinct regioselectivity and stereoselectivity. In the absence of a catalyst, the reaction typically proceeds in an anti-Markovnikov manner, where the boron atom attaches to the less substituted carbon of the alkene double bond. libretexts.orgmasterorganicchemistry.com The subsequent oxidation step replaces the boron atom with a hydroxyl group, preserving the stereochemistry. masterorganicchemistry.com
The hydroboration reaction is characterized by syn-addition, meaning the boron and hydrogen atoms add to the same face of the double bond. libretexts.orgmasterorganicchemistry.comlibretexts.org This stereospecificity is the result of a concerted mechanism where the C-H and C-B bonds form simultaneously. masterorganicchemistry.com For a substrate like this compound, this controlled stereochemistry is crucial for producing a specific isomer.
Transition metal catalysts, particularly those based on nickel, can be employed to control and enhance the regio- and stereoselectivity of hydroboration. For instance, nickel-catalyzed 1,4-hydroboration of 1,3-dienes has been shown to produce (Z)-allylboron reagents with high selectivity. organic-chemistry.orgnih.gov While this compound is an enol ether and not a diene, the principles of catalyst control are applicable. The catalyst influences the reaction by coordinating to the alkene and directing the approach of the borane (B79455) reagent. The electron-donating nature of the methoxy group in this compound directs the boron atom to the carbon atom alpha to the oxygen, leading to a specific regioisomeric product upon oxidation.
Table 1: Regioselectivity and Stereoselectivity in Hydroboration
| Feature | Description | Outcome for this compound |
|---|---|---|
| Regioselectivity | Preferential addition to one constitutional isomer over another. masterorganicchemistry.com | The boron atom adds to the carbon adjacent to the methoxy group (C2), and the hydrogen adds to the terminal carbon (C1). |
| Stereoselectivity | Preferential formation of one stereoisomer over another. chemrxiv.org | The reaction proceeds via syn-addition, where the H and B atoms add to the same face of the double bond. libretexts.orglibretexts.org |
Hydroboration and Hydroamination Reactions
Mechanistic Aspects of σ-Bond Metathesis and Oxidative Addition Pathways
The mechanism of transition metal-catalyzed hydroboration can follow several pathways, primarily involving σ-bond metathesis or oxidative addition/reductive elimination cycles.
The most widely accepted mechanism for many hydroboration reactions, especially with early transition metals or lanthanides, is σ-bond metathesis. This pathway involves a four-centered transition state where the B-H bond of the borane reagent interacts with the metal-alkyl or metal-hydride bond. researchgate.net In the context of hydroborating this compound, the reaction is believed to proceed through a concerted, non-polar transition state, which accounts for the observed syn-stereoselectivity. libretexts.org This mechanism avoids the formation of discrete carbocation intermediates, thus preventing rearrangements. libretexts.org
Alternatively, with certain late transition metals, an oxidative addition mechanism may be operative. In this pathway, the metal center first undergoes oxidative addition into the B-H bond of the borane. The resulting metal-hydrido-boryl complex then delivers the 'H' and 'B' fragments to the alkene substrate through migratory insertion and subsequent reductive elimination. The choice between these mechanistic pathways is influenced by the nature of the metal catalyst, the ligands, and the substrate. researchgate.net
The oligomerization of olefins like 1-decene (B1663960) is a significant industrial process for producing synthetic lubricants and other valuable chemicals. While specific studies on this compound are limited, the principles derived from 1-decene oligomerization provide a framework for understanding its potential reactivity. The presence of the methoxy group is expected to influence catalyst selection and the properties of the resulting oligomers due to its electronic effects and potential for catalyst interaction.
Both homogeneous and heterogeneous catalysts are employed for olefin oligomerization, each offering distinct advantages.
Homogeneous Catalysts: These systems, where the catalyst is in the same phase as the reactants, are widely used for producing linear alpha-olefins. researchgate.net Catalysts based on nickel, iron, and cobalt with specific ligand designs can be tuned to achieve high selectivity for dimers, trimers, or other oligomers. mdpi.comsemanticscholar.org For example, certain nickel-based systems are used in the DIMERSOL process for propene and butene oligomerization. researchgate.net The advantage of homogeneous catalysts lies in their high activity and selectivity, which can be finely tuned by modifying the ligand structure. semanticscholar.org
Heterogeneous Catalysts: These involve a catalyst in a different phase from the reactants, which simplifies catalyst recovery and product separation. mdpi.comwisc.edu Supports like zeolites, mesoporous silica (B1680970) (e.g., MCM-41), and metal-organic frameworks (MOFs) are used to immobilize active metal centers, such as nickel. mdpi.com While historically suffering from lower activity and selectivity compared to their homogeneous counterparts, recent research has focused on developing highly active heterogeneous catalysts. researchgate.netwisc.edu For instance, nickel-loaded aluminosilicates are used industrially to dimerize n-butenes to linear octenes. researchgate.net
Kinetic studies are essential for understanding the reaction mechanisms of oligomerization and for optimizing reaction conditions. A study on the microwave-assisted oligomerization of 1-decene over a HY zeolite catalyst provides insight into the process. researchgate.netmdpi.com
In this study, the reaction yielded a mixture of dimers, trimers, and heavier oligomers. At 483 K and a reaction time of 3 hours, an 80% conversion of 1-decene was achieved, with product selectivities of 54.2% for dimers, 22.3% for trimers, and 3.4% for heavier products. researchgate.netmdpi.com
The kinetic model that best fit the experimental data for dimerization assumed no vacant reaction sites. The formation of trimers was modeled as an interaction between a dimer molecule adsorbed on a catalyst active site and a 1-decene molecule from the bulk solution. researchgate.netmdpi.com The apparent activation energies for the dimerization and trimerization reactions were determined to be 70.8 ± 0.8 kJ/mol and 83.6 ± 0.9 kJ/mol, respectively. researchgate.netmdpi.com
Table 2: Kinetic Data for 1-Decene Oligomerization over HY Zeolite Catalyst
| Parameter | Value | Conditions |
|---|---|---|
| 1-Decene Conversion | 80% | 483 K, 3 hours |
| Dimer (C20) Selectivity | 54.2% | 483 K, 3 hours |
| Trimer (C30) Selectivity | 22.3% | 483 K, 3 hours |
| Dimerization Ea | 70.8 ± 0.8 kJ/mol | - |
| Trimerization Ea | 83.6 ± 0.9 kJ/mol | - |
Data sourced from kinetic studies on microwave-assisted oligomerization. researchgate.netmdpi.com
Oligomerization and Polymerization of this compound Derivatives
Organocatalytic Applications in this compound Chemistry
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful field in synthesis, offering alternatives to metal-based catalysts.
The Diels-Alder reaction is a classic cycloaddition for the formation of six-membered rings. As an electron-rich alkene, this compound is an excellent dienophile for reactions with electron-deficient dienes (a normal-electron-demand Diels-Alder reaction). Organocatalysis can render these cycloadditions enantioselective. princeton.edu
Alternatively, in an inverse-electron-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. While this compound itself is not a diene, organocatalysis can be used to activate dienophiles to react with electron-rich partners. rsc.orgnih.govnih.gov
The key to enantioselective organocatalysis is the design of the chiral catalyst. For Diels-Alder reactions, secondary amines, such as those derived from proline or phenylalanine, have proven highly effective. princeton.eduyoutube.com These catalysts condense with α,β-unsaturated aldehydes or ketones to form a chiral iminium ion. This activation lowers the LUMO of the dienophile, accelerating the reaction and providing a chiral environment that directs the approach of the diene, thus controlling the stereochemical outcome. princeton.eduucla.edu Newly developed imidodiphosphorimidate (IDPi) catalysts have also shown great promise in asymmetric synthesis. acs.org The design of these catalysts often involves creating a sterically hindered pocket that shields one face of the reactive intermediate.
Iminium ion and enamine catalysis are two primary activation modes in amine catalysis. nobelprize.orgresearchgate.netunl.pt
Iminium Ion Catalysis: This mode involves the reaction of a chiral secondary amine with an α,β-unsaturated aldehyde or ketone to form a transient chiral iminium ion. ucla.edutdx.cat This process lowers the LUMO of the unsaturated system, making it a more reactive electrophile. The electron-rich this compound, acting as a nucleophile, could then engage in reactions such as conjugate additions to these activated electrophiles. The chiral catalyst would control the enantioselectivity of the bond-forming step.
Dienamine Catalysis: In this mode, a chiral secondary amine reacts with an α,β-unsaturated aldehyde or ketone to form a nucleophilic dienamine intermediate. researchgate.net This dienamine can then react with various electrophiles. This activation mode is not directly applicable for transformations where this compound is the primary substrate but is a complementary strategy within the broader context of organocatalysis.
For this compound, the most relevant pathway is its reaction as a nucleophile with an electrophile activated via iminium ion catalysis, opening avenues for enantioselective carbon-carbon bond-forming reactions.
Asymmetric Conjugate Additions
This compound, as an electron-rich enol ether, serves as a versatile nucleophile in asymmetric conjugate addition reactions, a cornerstone of modern synthetic chemistry for constructing stereogenic centers. beilstein-journals.org These reactions, often catalyzed by chiral metal complexes or organocatalysts, enable the formation of carbon-carbon and carbon-heteroatom bonds with high levels of stereocontrol. The enol ether can be considered a synthetic equivalent of a ketone enolate, offering distinct advantages in terms of reactivity and selectivity.
One prominent application is in Mukaiyama-Michael reactions. In this context, the enol ether adds to α,β-unsaturated aldehydes in the presence of a chiral catalyst. For instance, chiral imidazolidinones have been shown to effectively catalyze the addition of silyl (B83357) enol ethers to enals, affording δ-keto aldehydes in high yields and enantioselectivities. nih.gov The catalyst activates the unsaturated aldehyde by forming a chiral iminium ion, which then undergoes a highly stereoselective attack by the enol ether.
Similarly, metal-catalyzed systems are employed for asymmetric conjugate additions. Chiral copper-N-heterocyclic carbene (NHC) complexes have demonstrated high efficacy in the conjugate addition of organometallic reagents (like dialkylzinc) to α,β-unsaturated acceptors. beilstein-journals.org While this typically involves an organometallic nucleophile, the reverse reaction, where the enol ether acts as the nucleophile adding to an activated Michael acceptor, is a parallel and powerful strategy. The intermediate metal enolates formed in these reactions can be trapped with various electrophiles, leading to highly functionalized products. beilstein-journals.org DFT calculations have been instrumental in understanding the reactivity of the intermediate metal enolates, comparing them with those derived from other conjugate addition reactions. beilstein-journals.org
The table below summarizes representative asymmetric conjugate addition reactions where enol ethers or similar nucleophiles are utilized.
| Catalyst/Promoter | Michael Acceptor | Nucleophile | Product Type | Enantiomeric Excess (ee) | Reference |
| Chiral Imidazolidinone | α,β-Unsaturated Aldehydes | Silyl Enol Ethers | δ-Keto Aldehydes | High (up to 99%) | nih.gov |
| Cu(OTf)₂ / Chiral NHC | Unsaturated Acylimidazoles | Dialkylzinc Reagents | Substituted Acylimidazoles | High (up to 99%) | beilstein-journals.org |
| Chiral Diruthenium Complex | N/A (Nitrene Transfer) | Enol Silyl Ethers | α-Amino Ketones | Up to 97% | acs.org |
Sustainable and Green Chemistry Approaches in Organocatalysis
The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, avoiding hazardous solvents, and utilizing catalytic methods. sci-hub.semsu.edu Organocatalysis, which uses small organic molecules as catalysts, aligns well with these principles. msu.edunih.gov For transformations involving this compound, several sustainable strategies have been developed.
A significant portion of chemical waste originates from volatile organic solvents. mdpi.com Consequently, developing solvent-free reaction conditions or employing benign alternative media is a primary goal of green chemistry.
Solvent-Free Reactions: Performing reactions without a solvent offers benefits such as reduced waste, lower costs, and often, accelerated reaction rates. msu.edu For substrates like enol ethers, solvent-free protocols have been successfully developed. For example, the synthesis of silyl enol ethers from ketones can be achieved using a catalytic amount of a solid-supported base and a silylating agent under solvent-free conditions. sci-hub.seresearchgate.net This heterogeneous catalysis approach simplifies product isolation and allows for catalyst recycling, further enhancing the sustainability of the process. sci-hub.se
Deep Eutectic Solvents (DESs): DESs have emerged as promising green alternatives to traditional organic solvents. mdpi.comnih.gov They are typically formed by mixing two or three inexpensive, safe, and often biodegradable components (a hydrogen bond acceptor and a hydrogen bond donor) which results in a significant depression of the melting point. nih.govresearchgate.net DESs are characterized by low vapor pressure, thermal stability, and high biodegradability. mdpi.com They have been successfully used as reaction media in various organocatalytic and enzymatic asymmetric reactions. rsc.orgresearchgate.net For instance, the reduction of nitroalkenes has been demonstrated in bio-based eutectic mixtures, allowing for product isolation without organic solvents and recycling of the DES. nih.gov The unique solvent properties of DESs, including their ability to form extensive hydrogen-bond networks, can enhance catalytic efficiency and selectivity. mdpi.com In some cases, the DES itself can act as the catalyst and reactant. rsc.org
| Sustainable Approach | Key Advantages | Example Application | Reference |
| Solvent-Free Catalysis | Reduced waste, cost-effective, accelerated reactions, simplified workup. | Synthesis of silyl enol ethers using a supported base. | sci-hub.semsu.eduresearchgate.net |
| Deep Eutectic Solvents (DESs) | Low toxicity, biodegradable, low cost, recyclable, can enhance catalysis. | Chemoselective reduction of nitroalkenes. | mdpi.comnih.govresearchgate.net |
Metal-free heterogeneous catalysis is a rapidly growing field, and carbon nitrides have been identified as highly promising materials. nih.govtandfonline.com These polymeric materials, such as graphitic carbon nitride (g-C₃N₄), are attractive due to their low cost, high thermal and chemical stability, non-toxicity, and tunable properties. nih.govtandfonline.com
Engineered polymeric carbon nitride nanosheets have been employed as heterogeneous organic semiconductor photocatalysts for a variety of transformations involving electron-rich alkenes. nih.govresearchgate.netresearchgate.net By creating vacancies or doping the material, properties like specific surface area and band gap can be modified to enhance catalytic efficiency. researchgate.net These metal-free catalysts can facilitate diverse functionalizations of alkenes, including arylsulfonylation, aminodifluoroalkylation, and oxytrifluoromethylation, under mild, visible-light-mediated conditions. nih.govresearchgate.net The key advantages of these catalysts are their excellent functional group compatibility, the high yields they afford, and their outstanding recyclability, which makes them suitable for industrial applications, including in flow reactors. nih.gov The porous structure and the presence of nitrogen-containing functional groups (like free NH₂) in some carbon nitrides make them effective basic catalysts for various organic reactions. nih.gov
| Carbon Nitride Catalyst | Key Features | Application | Reference |
| Polymeric Carbon Nitride Nanosheets | Metal-free, heterogeneous, recyclable, tunable band gap. | Photocatalytic functionalization of electron-rich alkenes. | nih.govresearchgate.net |
| N-rich Carbon Nitrides (e.g., C₃N₅) | High porosity, basic sites (NH₂ groups). | Basic catalysis for organic transformations. | nih.gov |
Photoredox Catalysis for this compound Transformations
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) events, generating highly reactive radical intermediates under exceptionally mild conditions. youtube.comnih.gov This paradigm has enabled a vast array of novel transformations. This compound, being an electron-rich alkene, is an ideal substrate for such reactions.
The difunctionalization of alkenes is a powerful strategy for rapidly increasing molecular complexity from simple starting materials. mdpi.comresearchgate.net Photoredox catalysis has significantly expanded the scope of these reactions, allowing for the simultaneous introduction of two different functional groups across the double bond of substrates like this compound. nih.gov
These transformations typically involve the generation of a radical species that adds to the alkene. The resulting carbon-centered radical intermediate is then trapped by another reagent or undergoes further redox processes to yield the final difunctionalized product. rsc.org A wide variety of functional groups can be introduced, including:
Oxo-functionalization: Reactions that install a ketone functionality, such as keto-alkylation or keto-difluoromethylation. rsc.org
Aminotrifluoromethylation: The addition of a trifluoromethyl group and an amino group across the double bond, providing access to valuable trifluoromethylated amine derivatives. mdpi.com
Dicarboxylation: The introduction of two carboxyl groups using CO₂ as a C1 feedstock. researchgate.net
Azidoarylation: The three-component reaction of an alkene, an aryl electrophile, and a nitrogen source to form β-arylethylamines. acs.org
These reactions are often facilitated by transition-metal photocatalysts (e.g., based on Iridium or Ruthenium) or metal-free organic dyes, which can absorb visible light and initiate the catalytic cycle. mdpi.comwikipedia.org
| Reaction Type | Reagents | Photocatalyst | Product | Reference |
| Aminotrifluoromethylation | Umemoto's Reagent, Acetonitrile | Ru(bpy)₃²⁺ | 1,1,1-trifluoro-3-acetylaminopropane derivatives | mdpi.com |
| Oxo-trifluoro/difluoromethylation | CF₃ or CF₂H radical precursors, O₂/DMSO | Ir(ppy)₃ | β-Trifluoro/difluoromethyl ketones | mdpi.comrsc.org |
| Dicarboxylation | CO₂ | Organic Dye | Dicarboxylic Acids | researchgate.net |
| Amination | N-Alkoxyamides | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | N-Alkyl products | rsc.org |
The core of photoredox catalysis lies in the ability of a photocatalyst (PC) to absorb a photon of light, promoting it to an electronically excited state (*PC). nih.gov This excited state is both a more potent oxidant and a more potent reductant than the ground state catalyst. sigmaaldrich.com This allows it to engage in single-electron transfer (SET) with organic substrates that would be unreactive towards the ground state catalyst. nih.gov
For an electron-rich alkene like this compound, two primary mechanistic pathways for radical generation are common:
Oxidative Quenching Cycle: The excited photocatalyst (*PC) is quenched by an electron acceptor (A), generating a radical anion (A•⁻) and the oxidized form of the catalyst (PC•⁺). The oxidized catalyst then accepts an electron from the electron-rich enol ether, regenerating the ground state catalyst (PC) and forming the enol ether radical cation. This radical cation is a key intermediate that can react with various nucleophiles.
Reductive Quenching Cycle: The excited photocatalyst (*PC) is quenched by an electron donor—in this case, the electron-rich enol ether—to generate the enol ether radical cation and the reduced form of the catalyst (PC•⁻). The reduced catalyst can then reduce a substrate (B) to form a radical anion (B•⁻) and regenerate the ground state catalyst (PC).
Alternatively, a radical (R•), generated from a radical precursor via a photoredox event, can add to the double bond of the enol ether. This addition creates a new carbon-centered radical, which then propagates the reaction, often through another redox event or by hydrogen atom transfer (HAT), to form the final product. rsc.org For example, a •CF₃ radical can be generated from a suitable precursor and add to the alkene, followed by oxidation of the resulting radical and trapping with a nucleophile. mdpi.com The generation of sulfamyl radicals from chlorosulfonamide for addition to enol silyl ethers is another documented example. acs.org These radical processes provide access to synthetic transformations that are often difficult to achieve through traditional ionic pathways. acs.org
Stereochemical Control and Enantioselective Synthesis Strategies
Strategies for Z-Stereochemistry Control in Synthetic Methodologies
The generation of Z-alkenes, which are common motifs in many natural products and pharmaceuticals, presents a significant synthetic challenge as they are often thermodynamically less stable than their E-isomer counterparts. acs.org Consequently, developing synthetic methods that kinetically favor the Z-isomer is of paramount importance.
The isomerization of terminal alkenes, such as 1-decene (B1663960), into internal Z-alkenes is an atom-efficient strategy for creating valuable chemical structures. While many catalysts yield mixtures or favor the more stable E-isomer, significant progress has been made in developing catalysts that exhibit high Z-selectivity. nih.gov
Research has demonstrated that cobalt and molybdenum complexes are particularly effective for this transformation. For instance, an air-stable molybdenum (Mo) precatalyst activated by p-toluenesulfonic acid can isomerize 1-decene with a Z:E ratio of 84:16. nih.gov Similarly, cobalt(II) phosphine (B1218219) mixtures have achieved Z:E ratios of 85:15 for long-chain alkenes. nih.gov More recently, cobalt(II) catalysts supported by bulky β-diketiminate ligands have been shown to isomerize simple 1-alkenes specifically to the 2-alkene with a pronounced preference for the Z-isomer. nih.gov These methods rely on kinetic control, where the transition state leading to the Z-product is lower in energy than the one leading to the E-product, often due to the steric influence of the catalyst's ligand sphere. nih.gov A recently developed scandium-based catalyst has also shown high Z-selectivity in the isomerization of 1,1-disubstituted alkenes. nih.gov
A notable success in this area involves a cobalt(II) salen complex, which is highly effective for isomerizing allyl ethers into Z-enol ethers with exceptional selectivity (Z:E = 99:1). nih.gov This approach is directly applicable to the synthesis of structures like (Z)-1-Methoxy-1-decene from corresponding allylic ether precursors.
| Catalyst System | Substrate Example | Z:E Ratio | Reference |
| Mo precatalyst / p-toluenesulfonic acid | 1-decene | 84:16 | nih.gov |
| Cobalt(II) / phosphine | 1-hexadecene | 85:15 | nih.gov |
| Nickel(II) / phosphine | 1-decene | 72:28 | nih.gov |
| β-diketiminate Cobalt(II) | 1-octene | 88:12 | nih.gov |
| Cobalt(II) salen complex | Allyl ether | 99:1 | nih.gov |
| β-dialdiminate Cobalt(I) | 1-decene | 92:8 | nih.gov |
A significant breakthrough in understanding and achieving high Z-selectivity comes from the investigation of novel reaction mechanisms. One such mechanism is the spin-accelerated allyl pathway, which differs from the more common alkyl mechanism. acs.org
A high-spin cobalt(I) complex supported by a β-dialdiminate ligand has been reported to convert terminal alkenes to Z-2-alkenes with unprecedentedly high regioselectivity and stereoselectivity. acs.org For 1-decene, this catalyst achieved a Z:E ratio of 92:8. nih.gov Deuterium (B1214612) labeling studies have confirmed that this catalyst operates through a π-allyl mechanism, involving the oxidative addition of an allylic C-H bond to the metal center. acs.org
Computational studies revealed a crucial detail: the resting-state triplet cobalt(I) alkene complex undergoes a change in its spin state to a singlet in the transition state that leads to the Z-product. This spin-state change is believed to be the key factor that enables the catalyst to effectively differentiate between the stereodefining energy barriers, thus favoring the formation of the Z-isomer. acs.org This discovery suggests that manipulating the spin states of transition metals could be a powerful and general strategy for developing new methods of stereocontrol. acs.org
Enantioselective Synthesis of Chiral Compounds Derived from this compound
The enol ether functionality in this compound makes it a versatile precursor for a variety of enantioselective reactions, allowing for the introduction of new chiral centers and the construction of complex, optically active molecules.
Asymmetric hydroboration is a powerful method for converting alkenes into chiral alcohols. makingmolecules.com While the hydroboration of simple alkenes is well-established, the application to enol ethers like this compound offers a direct route to chiral α-alkoxy alcohols or, after oxidation, α-hydroxy ketones. The use of chiral borane (B79455) reagents, such as diisopinocampheylborane (B13816774) (Ipc₂BH), allows for the enantioselective addition of a borane across the double bond. makingmolecules.comacs.orgpsu.edu
The reaction of an enol ether with a chiral borane reagent proceeds via a syn-addition, establishing a new stereocenter. Subsequent oxidation of the resulting organoborane intermediate replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry. makingmolecules.com The Sharpless asymmetric dihydroxylation reaction of enol ethers has also been shown to produce α-hydroxyketones with high enantioselectivity. princeton.edu This highlights the utility of the enol ether moiety in directing asymmetric transformations to create valuable chiral building blocks. princeton.edunih.gov
| Reagent/Catalyst | Reaction Type | Product Type | Key Feature | Reference |
| Diisopinocampheylborane (Ipc₂BH) | Asymmetric Hydroboration | Chiral Alcohols | Reagent-controlled stereoselectivity | makingmolecules.comacs.org |
| Chiral Mo-based alkylidenes | Asymmetric Ring-Closing Metathesis | Cyclic Enol Ethers | Up to 94% ee | nih.gov |
| Sharpless Dihydroxylation Catalysts | Asymmetric Dihydroxylation | α-Hydroxy Ketones | High enantioselectivity | princeton.edu |
The semipinacol rearrangement is a valuable carbon-carbon bond-forming reaction that can generate α-quaternary carbon centers. researchgate.net When initiated from chiral precursors or conducted under asymmetric catalysis, it provides access to highly enantioenriched products. Substrates suitable for this rearrangement can be synthesized from this compound. For example, epoxidation of the double bond followed by ring-opening could yield an allylic alcohol, a common precursor for semipinacol rearrangements.
Recent advancements have focused on tandem reactions where an electrophilic species triggers both an initial reaction and the subsequent rearrangement. For instance, an enantioselective electrophilic selenylation/semipinacol rearrangement of allenols has been developed using a cooperative system of a chiral sulfide (B99878) and an achiral sulfonic acid. researchgate.net This method yields enantioenriched cyclopentanones with excellent control over stereochemistry. researchgate.net Similarly, a cobalt-catalyzed semipinacol rearrangement of α,α-diarylallylic alcohols provides access to enantioenriched α-aryl ketones. nih.gov These strategies showcase how a rearrangement cascade can be guided by a chiral catalyst to produce complex structures with high optical purity. rsc.orgresearchgate.net
The electron-rich nature of the enol ether in this compound makes it an excellent participant in various asymmetric cyclization reactions. These reactions are powerful tools for rapidly building molecular complexity and creating cyclic structures with defined stereochemistry.
Diastereoselective and Enantioselective Hetero-Diels-Alder Reactions of this compound
It is important to note that a comprehensive search of scientific literature did not yield specific examples of diastereoselective and enantioselective hetero-Diels-Alder reactions for the compound this compound. Therefore, this section will discuss the principles and strategies for achieving stereocontrol in such reactions by drawing upon research conducted with structurally similar (Z)-enol ethers and other electron-rich alkenes. The data and findings presented are based on these analogous systems and serve to predict the expected reactivity and stereochemical outcomes for this compound.
The hetero-Diels-Alder (HDA) reaction is a powerful transformation for the synthesis of six-membered heterocycles. When employing a prochiral dienophile, such as an aldehyde or ketone, the reaction with an unsymmetrical diene like this compound can lead to the formation of multiple stereoisomers. Consequently, controlling both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is a critical challenge in synthetic organic chemistry.
The development of stereoselective HDA reactions involving electron-rich dienes, such as enol ethers, has been a subject of intense research. The (Z)-geometry of the double bond in this compound is expected to influence the stereochemical course of the cycloaddition.
Diastereoselective Strategies
In the context of HDA reactions with dienophiles like aldehydes, the use of chiral auxiliaries attached to either the diene or the dienophile can effectively control the facial selectivity of the cycloaddition, leading to a diastereomeric excess of one product. For instance, detailed studies on the [4+2] cycloaddition of N-sulfonyl-1-aza-1,3-butadienes with enol ethers bearing chiral auxiliaries have demonstrated that high levels of endo and facial diastereoselection can be achieved. nih.gov These reactions benefit from a highly organized transition state. nih.gov
The preferred conformation of vinyl ethers in inverse electron demand Diels-Alder reactions is often s-trans, which can influence the stereochemical outcome. nih.gov The intrinsic endo diastereoselectivity observed in many Diels-Alder reactions can be attributed to stabilizing secondary orbital interactions in the transition state. nih.gov
Enantioselective Strategies
The use of chiral catalysts, particularly chiral Lewis acids and hydrogen-bonding catalysts, represents the most versatile and atom-economical approach to achieving enantioselectivity in hetero-Diels-Alder reactions. These catalysts can activate the dienophile towards cycloaddition and create a chiral environment that directs the approach of the diene to one face of the dienophile.
Chiral Lewis Acid Catalysis:
Chiral Lewis acids can coordinate to the carbonyl group of an aldehyde or ketone dienophile, lowering its LUMO energy and enhancing its reactivity. The chiral ligands on the Lewis acid create a sterically and electronically differentiated space around the coordinated dienophile, forcing the diene to approach from a specific direction.
For example, dirhodium(II) carboxamidates have been successfully employed as chiral Lewis acid catalysts for the enantioselective HDA reaction between 1-dimethylamino-3-silyloxy-1,3-butadiene (Rawal's diene) and various aldehydes, affording dihydropyranones in high enantiomeric excess. rsc.org While Rawal's diene is more activated than this compound, the principle of chiral Lewis acid catalysis is directly applicable.
A variety of metals and ligand systems have been explored. For instance, titanium(IV) tridentate Schiff base complexes have been shown to effectively catalyze the HDA reaction of Brassard's diene with aromatic aldehydes, yielding chiral δ-lactones with high enantioselectivities. researchgate.net
Hydrogen-Bonding Catalysis:
An alternative to Lewis acid catalysis is the use of chiral hydrogen-bond donors. These catalysts, such as chiral diols like TADDOL, can activate the aldehyde dienophile through hydrogen bonding. This interaction is sufficient to promote the HDA reaction and induce high levels of enantioselectivity. nih.gov
Research has shown that solvents capable of hydrogen bonding can significantly accelerate the HDA reaction of certain dienes with aldehydes. nih.gov The use of chiral alcohol catalysts, particularly TADDOL and its derivatives, has proven to be remarkably effective for the HDA reactions between activated dienes and a range of aldehydes, yielding cycloadducts with excellent enantioselectivities. nih.gov
The following table summarizes representative results for enantioselective hetero-Diels-Alder reactions of dienes analogous to this compound with aldehydes, illustrating the effectiveness of different catalytic systems.
| Diene | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1-Amino-3-siloxy-1,3-butadiene | Benzaldehyde | (S)-Rh₂(BPTPI)₄ (1) | Toluene | -78 | 95 | 98 | rsc.org |
| 1-Amino-3-siloxy-1,3-butadiene | Cyclohexanecarboxaldehyde | (S)-Rh₂(BPTPI)₄ (1) | Toluene | -78 | 92 | 96 | rsc.org |
| 1-Amino-3-siloxy-1,3-butadiene | Acrolein | TADDOL (20) | Toluene | -78 | - | 83 | nih.gov |
| 1-Amino-3-siloxy-1,3-butadiene | Benzaldehyde | TADDOL (20) | Toluene | -78 | - | 97 | nih.gov |
| Brassard's Diene | Benzaldehyde | Ti(IV)-Schiff Base (10) | CH₂Cl₂ | -20 | 85 | 99 | researchgate.net |
These examples underscore the potential for achieving high levels of stereocontrol in the hetero-Diels-Alder reaction of this compound with suitable dienophiles through the careful selection of a chiral catalyst. The long alkyl chain in this compound is not expected to significantly alter the electronic nature of the methoxy-substituted double bond, suggesting that the catalytic systems developed for other enol ethers should be applicable. However, the steric bulk of the octyl group may influence reactivity and the degree of stereoselectivity, necessitating experimental verification.
Theoretical and Computational Chemistry Studies of Z 1 Methoxy 1 Decene
Quantum Chemical Investigations of (Z)-1-Methoxy-1-decene and its Reactive Intermediates
Quantum chemical investigations offer a molecular-level understanding of this compound and its transient forms during chemical reactions. These methods are pivotal in mapping out the intricate details of reaction mechanisms and the electronic properties that govern them.
Density Functional Theory (DFT) Calculations for Molecular Geometries and Electronic Structures
DFT has become a fundamental tool in the modeling of chemical systems, including metals and complex molecules. arxiv.org The theory's strength lies in its ability to describe electronic interactions as a functional of the electronic density, offering a balance of accuracy and computational affordability. uchicago.edu This allows for the simulation of not just the total energy of a system, but also the electronic states of all its electrons. youtube.com
Recent advancements have focused on overcoming the challenges of applying DFT to complex systems, such as those with highly delocalized density matrices or those requiring the computation of numerous partially occupied orbitals. arxiv.org For a molecule like this compound, understanding its electronic structure through DFT can help in analyzing bond formation by examining the differences in charge density before and after bonding. youtube.com
Table 1: Selected DFT-Calculated Properties of this compound
| Property | Calculated Value |
|---|---|
| Total Energy | Value in Hartrees |
| HOMO Energy | Value in eV |
| LUMO Energy | Value in eV |
| Dipole Moment | Value in Debye |
Note: The values in this table are illustrative and would be obtained from specific DFT calculations.
Ab Initio Studies of Reaction Pathways, Transition States, and Energy Profiles
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to study the detailed pathways of reactions involving this compound. nih.gov These studies can identify the structures of transition states—the high-energy species that exist fleetingly between reactants and products—and map out the complete energy profile of a reaction. researchgate.net
By combining ab initio calculations with methods like transition path sampling (TPS), researchers can investigate complex reaction dynamics, such as the cracking of hydrocarbons in zeolites. researchgate.netuctm.edu This approach allows for the consideration of temperature and entropy effects, providing a more realistic picture of the reaction landscape. researchgate.net Such detailed mechanistic information is invaluable for controlling reaction outcomes and designing more efficient synthetic routes. nih.gov
Molecular Dynamics Simulations for Mechanistic Insight and Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time. nih.gov For this compound, MD simulations can reveal how the molecule flexes and changes its shape (conformational analysis) in different environments, such as in various solvents or in the presence of a catalyst. biorxiv.org These simulations are instrumental in understanding the binding of ligands to enzymes and can be adapted to study substrate-catalyst interactions. biorxiv.org
By tracking the trajectories of atoms over time, MD simulations offer insights into the mechanisms of chemical reactions. uctm.edu When combined with quantum mechanical calculations (QM/MM methods), MD can model reactive events in large systems, providing a bridge between theoretical chemistry and experimental observations. nih.gov Recent developments in machine learning have led to the creation of highly accurate force fields for MD simulations, enabling the study of flexible molecules with quantum-chemical precision. nih.gov
Computational Design and Optimization of Catalysts for this compound Transformations
Computational chemistry is a key tool for the rational design and optimization of catalysts. pnnl.gov By understanding the molecular-level interactions between this compound and a potential catalyst, it is possible to predict which catalysts will be most effective for a desired transformation. soton.ac.uknih.gov This involves modeling the reaction pathways and identifying the energetic barriers associated with different catalytic cycles.
DFT calculations are frequently used to probe the interactions between hydrocarbons and catalysts, such as zeolites, to understand how the catalyst influences the reaction pathway. soton.ac.uknih.gov This knowledge can guide the modification of existing catalysts or the design of entirely new ones to improve selectivity and efficiency, ultimately reducing energy consumption and waste in chemical processes. pnnl.gov
Predictive Modeling of Reactivity and Selectivity in this compound Chemistry
Predictive modeling, often employing machine learning and quantum mechanics, aims to forecast the reactivity and selectivity of chemical reactions. nih.govnih.gov For this compound, this involves building models that can predict how the molecule will react under various conditions, such as with different reagents or catalysts. nih.gov
These models are trained on datasets of known reaction outcomes and can learn to identify the key molecular or reaction features that determine the products of a reaction. nih.gov By leveraging quantum mechanical descriptors, these models can even make predictions in the absence of extensive experimental data. nih.gov The ability to predict reaction outcomes is highly desirable for planning synthetic routes and optimizing reaction conditions. nih.gov
Advanced Analytical Techniques for Mechanistic and Stereochemical Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Delineation
High-resolution NMR spectroscopy is an indispensable tool for the structural and stereochemical analysis of (Z)-1-Methoxy-1-decene. It provides detailed information about the chemical environment of individual atoms within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural confirmation of this compound and for quantifying the ratio of geometric isomers.
In the ¹H NMR spectrum, the protons on the vinyl group are particularly diagnostic. For the (Z)-isomer, the coupling constant (J-value) between the two vinylic protons is expected to be smaller (typically in the range of 6-12 Hz) compared to the corresponding (E)-isomer (typically 12-18 Hz). The methoxy (B1213986) group (–OCH₃) typically appears as a sharp singlet, while the long alkyl chain produces a series of overlapping multiplets.
¹³C NMR spectroscopy provides complementary information, showing distinct signals for the methoxy carbon, the two vinylic carbons, and the carbons of the C₈H₁₇ alkyl chain. The chemical shifts of the vinylic carbons can also differ slightly between the (Z) and (E) isomers. By integrating the characteristic signals for each isomer in the ¹H NMR spectrum, a precise determination of the Z/E isomer ratio can be achieved. rsc.orgnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures and established NMR principles.
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| =CH-OCH₃ | ~6.0-6.4 (d) | ~145-150 |
| =CH-C₈H₁₇ | ~4.2-4.6 (dt) | ~100-105 |
| -OCH₃ | ~3.5-3.7 (s) | ~55-60 |
| -CH₂-CH= | ~2.0-2.2 (q) | ~28-32 |
| -(CH₂)₆- | ~1.2-1.4 (m) | ~22-32 |
| -CH₃ | ~0.8-0.9 (t) | ~14 |
The Nuclear Overhauser Effect (NOE) is a powerful NMR technique that allows for the definitive determination of the geometric structure of molecules by identifying atoms that are close to each other in space, regardless of their bonding connectivity. In the context of 1-methoxy-1-decene (B13796325), NOE-based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for unambiguously assigning the (Z) or (E) configuration.
For the (Z)-isomer, irradiation of the methoxy group protons (–OCH₃) would result in an NOE enhancement of the signal for the adjacent vinylic proton (=CH-C₈H₁₇). Conversely, for the (E)-isomer, an NOE would be observed between the methoxy protons and the more distant vinylic proton (=CH-OCH₃). This spatial correlation provides irrefutable evidence of the double bond's geometry.
Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Reaction Mixture Analysis and Product Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for analyzing complex mixtures that may contain this compound, its (E)-isomer, starting materials, and other byproducts.
In a typical GC-MS analysis, the components of the reaction mixture are separated based on their boiling points and interactions with the GC column. The (Z) and (E) isomers of 1-methoxy-1-decene would likely have slightly different retention times, allowing for their separation. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, showing the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions. This allows for positive identification and the assessment of product purity. hmdb.ca
Infrared (IR) Spectroscopy for Monitoring Functional Group Transformations in Research Contexts
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, IR spectroscopy is particularly useful for confirming the presence of the key vinyl ether functionality.
The most characteristic IR absorption bands for a vinyl ether are the C=C stretching vibration, which appears in the region of 1640-1675 cm⁻¹, and the strong C-O stretching vibration, which is typically found around 1200-1225 cm⁻¹. oup.comquimicaorganica.org The presence of these bands in a spectrum provides strong evidence for the formation of the desired vinyl ether structure during a chemical reaction.
Table 2: Characteristic IR Absorption Bands for Vinyl Ethers
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C=C | Stretch | 1640 - 1675 |
| =C-O-C | Asymmetric Stretch | 1200 - 1225 (Strong) |
| =C-H | Out-of-plane bend | 810 - 850 |
X-ray Crystallography for Absolute Configuration and Definitive Structural Confirmation of Derivatives
X-ray crystallography is an analytical technique that provides the most definitive structural information for a molecule, including precise bond lengths, bond angles, and stereochemistry. However, this method requires the sample to be a well-ordered single crystal. Since this compound is a liquid at ambient temperatures, it cannot be analyzed directly.
To overcome this limitation, a solid derivative of the compound can be synthesized. For instance, the vinyl ether could be reacted to form a crystalline product. The resulting solid derivative can then be subjected to X-ray crystallographic analysis. The data obtained would provide unambiguous confirmation of the molecular structure, including the (Z) geometry of the double bond that was present in the original molecule.
Chiral Chromatography (GC, HPLC) for Enantiomeric Excess Determination in Asymmetric Reactions
Chiral chromatography, using either gas chromatography (GC) or high-performance liquid chromatography (HPLC), is a technique used to separate enantiomers—non-superimposable mirror images of a chiral molecule. The compound this compound is itself achiral and therefore does not have enantiomers.
However, this technique would become critically important in the context of asymmetric synthesis. If this compound were to be synthesized from a prochiral substrate using a chiral catalyst, or if it were to undergo a subsequent reaction to form a chiral product, chiral chromatography would be the standard method to determine the enantiomeric excess (e.e.) of the product. This analysis would quantify the stereoselectivity of the reaction, which is a crucial metric in modern synthetic chemistry.
Applications of Z 1 Methoxy 1 Decene in Complex Organic Synthesis and Materials Science
(Z)-1-Methoxy-1-decene as a Key Building Block in Natural Product Synthesis
The precise stereochemical control offered by Z-enol ethers is critical in the total synthesis of natural products where biological activity is often dependent on the exact three-dimensional arrangement of atoms. While specific examples detailing the use of this compound itself are not prevalent in publicly accessible literature, the utility of terminal (Z)-1-alkoxyalkenes in natural product synthesis is well-established through powerful catalytic methods like Z-selective olefin cross-metathesis.
A landmark study demonstrated the synthesis of complex biologically active molecules using catalytic Z-selective cross-metathesis reactions of terminal enol ethers. nih.gov This methodology enables the formation of 1,2-disubstituted Z-alkenes with exceptional control over stereochemistry, achieving up to >98% Z-selectivity. nih.gov Such reactions are pivotal for incorporating specific structural motifs found in a variety of natural products.
A significant application of this strategy is in the synthesis of an anti-oxidant plasmalogen phospholipid. nih.gov Plasmalogens are a class of glycerophospholipids characterized by a vinyl-ether linkage at the sn-1 position, a feature crucial for their role in protecting cells from oxidative stress. The synthesis of these molecules relies on the ability to form the Z-vinyl ether linkage with high fidelity, a transformation for which a building block like this compound would be an ideal precursor. The reaction involves the cross-metathesis of a terminal enol ether with another olefin, driven by a molybdenum-based catalyst, to construct the core of the natural product. nih.gov
The following table summarizes representative results for the Z-selective cross-metathesis of terminal enol ethers, illustrating the high efficiency and selectivity achievable, which is directly applicable to synthons like this compound.
| Catalyst | Alkene Partner | Product Yield | Z:E Selectivity |
| Molybdenum Imido Alkylidene | Allylic Amide | 97% | >98:2 |
| Molybdenum Imido Alkylidene | Terminal Enol Ether | 95% | >98:2 |
| Tungsten-based catalyst | Terminal Olefin | High | High Z-selectivity |
| Data derived from studies on Z-selective olefin cross-metathesis. nih.govresearchgate.net |
Precursor for the Synthesis of Bioactive Molecules and Pharmaceutical Intermediates
The enol ether functionality within this compound is a versatile precursor for various functional groups essential for biological activity. Its utility extends to the synthesis of potent immunostimulants and other pharmaceutical intermediates.
The powerful immunostimulant KRN7000, a synthetic α-galactosylceramide, is a prominent example where Z-selective olefin metathesis of an enol ether plays a crucial role in its synthesis. nih.gov KRN7000 is known for its potent anti-tumor and anti-viral activities, which it exerts by stimulating natural killer T (NKT) cells. The synthesis of its complex structure, which includes a long aliphatic chain with specific stereochemistry, benefits immensely from methods that can install Z-alkene moieties with high precision. The Z-selective cross-metathesis provides a direct route to key intermediates required for the construction of the phytosphingosine (B30862) backbone of KRN7000 and its analogues. nih.gov
Furthermore, the development of methods for the direct synthesis of Z-alkenyl halides through catalytic cross-metathesis opens up additional avenues for this compound as a precursor. researchgate.net The resulting Z-alkenyl halides are highly versatile intermediates that can be used in a wide array of coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings) to build even more complex bioactive molecules, including those with applications as enzyme inhibitors. researchgate.net
The following table outlines the conversion of Z-enol ether type structures to other functional groups relevant for bioactive molecule synthesis.
| Starting Material Type | Reagent/Catalyst | Product Functional Group | Relevance |
| (Z)-Enol Ether | Molybdenum Catalyst, Halogen Source | (Z)-Alkenyl Halide | Versatile intermediate for cross-coupling reactions. researchgate.net |
| (Z)-Enol Ether | Molybdenum Catalyst, Amine Partner | (Z)-Enamine | Precursor to chiral amines and alkaloids. |
| (Z)-Enol Ether | Hydrolysis (acidic) | Aldehyde | Key functional group for C-C bond formation. |
| This table represents potential transformations of this compound based on established reactivity of enol ethers. |
Development of Functionalized Organic Materials and Polymers Derived from this compound
The incorporation of this compound into polymers and other organic materials offers a pathway to novel materials with tailored properties. The specific stereochemistry of the double bond and the presence of the methoxy (B1213986) group are two key features that can be exploited in materials science.
While the direct polymerization of this compound is not widely documented, the polymerization of its parent olefin, 1-decene (B1663960), is used to produce poly(1-decene), a component of synthetic lubricating oils. The polymerization, often catalyzed by metallocene systems, results in polymers with controlled molecular weight and tacticity. The introduction of a this compound monomer into such a polymerization could lead to polyolefins with unique stereochemical structures. The Z-configuration would enforce a specific geometry along the polymer backbone, potentially influencing the bulk properties of the material, such as its crystallinity, melting point, and mechanical strength. This is analogous to how the stereochemistry of monomers with predefined E or Z configurations is used to control the properties of unsaturated polymers.
The methoxy group provides an additional point of functionality. It can increase the polarity of the resulting polymer, affecting its solubility and adhesion properties. Moreover, the methoxy group can serve as a handle for post-polymerization modification. For example, ether cleavage could unmask a hydroxyl group, which could then be used for grafting other polymer chains or for attaching functional molecules, leading to the creation of advanced functional materials. The development of polymers from methoxy-functionalized monomers like 2-methoxy-4-vinylphenol (B128420) to create thermoplastics and thermosets showcases the potential of incorporating such functional groups into polymer backbones.
The table below summarizes the potential impact of incorporating this compound into a polymer chain compared to a standard non-functionalized alpha-olefin like 1-decene.
| Property | Polymer of 1-decene | Potential Polymer of this compound |
| Backbone Stereochemistry | Controlled by catalyst (e.g., isotactic) | Influenced by the inherent Z-geometry of the monomer |
| Polarity | Low (non-polar) | Increased due to the methoxy group |
| Functionalization Potential | Limited (requires C-H activation) | Post-polymerization modification via ether cleavage |
| Potential Applications | Lubricant base oils, commodity plastics | Functional coatings, compatibilizers, specialty elastomers |
Future Research Directions and Emerging Opportunities
Development of Next-Generation Catalytic Systems with Enhanced Selectivity and Sustainability
The synthesis of (Z)-1-methoxy-1-decene with high stereoselectivity remains a significant challenge. While progress has been made, the development of more robust, efficient, and environmentally benign catalytic systems is a primary objective.
Future research will likely focus on several key areas:
Novel Ligand Design for Ruthenium Catalysts: Ruthenium-based metathesis catalysts are pivotal for Z-selective olefin metathesis. acs.org The development of novel N-heterocyclic carbene (NHC) ligands with unique steric and electronic properties is a promising avenue. For instance, chelated ruthenium catalysts have demonstrated high Z-selectivity in olefin cross-metathesis reactions. acs.org Further exploration of C-H activated ruthenium catalysts, potentially with nitrato-type ligands instead of carboxylates, has shown significant improvements in both activity and selectivity, achieving high turnover numbers. nih.govacs.org
Stereogenic-at-Metal Catalysts: Molybdenum- and Tungsten-based catalysts, particularly stereogenic-at-Mo (or –W) monoaryloxide-pyrrolide (MAP) systems, have been instrumental in achieving high Z-selectivity. ximo-inc.com Continued refinement of these systems, as well as the exploration of new metal centers, could lead to catalysts with even greater control over the geometry of the resulting double bond. ximo-inc.com
Palladium- and Gold-Catalyzed Methodologies: Beyond metathesis, other transition metals offer potential routes to vinyl ethers. Palladium complexes have been used for the transetherification of ethyl vinyl ether to produce various functionalized vinyl ethers, and further optimization could enhance their applicability to substrates like 1-decanol (B1670082) for the synthesis of 1-methoxy-1-decene (B13796325). academie-sciences.fr Similarly, gold-catalyzed cyclization of 1,5-diynes presents a novel, though indirect, approach to forming vinyl ether structures, suggesting that gold catalysis could be explored for direct vinyl ether synthesis under mild conditions. nih.gov
Catalyst-Controlled Polymerization: In the realm of poly(vinyl ether)s, the design of chiral counterions to control the stereochemistry during cationic polymerization is a significant breakthrough. nsf.govnsf.govmorressier.com This approach allows for the synthesis of highly isotactic poly(vinyl ether)s, and future work could adapt these principles to control the stereochemistry of smaller molecules or oligomers derived from this compound. nsf.govmorressier.com
A comparative look at emerging catalytic systems is presented in the table below:
| Catalyst System | Metal Center | Key Feature | Potential Advantage for this compound |
| Chelated NHC Catalysts | Ruthenium | Intramolecular C–H bond activation | High Z-selectivity in cross-metathesis reactions. acs.org |
| MAP Catalysts | Molybdenum/Tungsten | Stereogenic-at-metal center | High Z-selectivity for di- or trisubstituted alkenes. ximo-inc.com |
| Nitrato-Ligand Catalysts | Ruthenium | Enhanced activity and selectivity | High turnover numbers for industrial applications. nih.govacs.org |
| Chiral Counterion Catalysis | N/A (Polymerization) | Controls chain-end stereochemistry | Access to stereoregular polymers from vinyl ethers. nsf.govnsf.gov |
Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization
The complexity of catalytic systems and the vastness of the chemical space necessitate more efficient methods for reaction discovery and optimization. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate progress in this area.
Key opportunities for the integration of AI and ML in this compound chemistry include:
Predictive Modeling of Catalyst Performance: ML algorithms can be trained on existing experimental data to predict the selectivity and activity of new catalyst candidates. This can significantly reduce the time and resources required for catalyst screening by prioritizing the synthesis of the most promising compounds. For example, ML models could predict the Z/E ratio in an olefin metathesis reaction based on the structure of the ruthenium catalyst and the substrates.
Reaction Condition Optimization: AI-driven platforms can autonomously explore a multidimensional reaction space (e.g., temperature, pressure, solvent, catalyst loading) to identify the optimal conditions for the synthesis of this compound with high yield and selectivity. This approach can uncover non-obvious relationships between reaction parameters and outcomes.
De Novo Catalyst Design: Generative AI models can be used to design novel catalyst structures with desired properties. By learning the structure-activity relationships from known catalysts, these models can propose new ligands or even entirely new catalyst scaffolds that are predicted to exhibit high Z-selectivity.
Elucidation of Structure-Property Relationships: Explainable AI can help researchers understand the complex interplay between a catalyst's structure and its performance. ethz.ch By identifying the key structural features that govern selectivity, AI can provide valuable insights for the rational design of next-generation catalysts.
The application of AI and ML is still in its early stages in this specific area, but its potential to revolutionize the discovery and optimization of synthetic routes to this compound is immense.
Advancement of Sustainable and Green Chemical Approaches for this compound Chemistry
The principles of green chemistry are increasingly influencing the design of chemical processes. For the synthesis and application of this compound, there are numerous opportunities to develop more sustainable and environmentally friendly methods.
Future research in this area will likely focus on:
Biocatalysis: The use of enzymes as catalysts offers several advantages, including mild reaction conditions and high selectivity. wiley-vch.de While challenging, the discovery or engineering of enzymes that can catalyze the Z-selective formation of vinyl ethers from renewable feedstocks would be a significant breakthrough. Research into using enzymes in non-aqueous solvent systems could also enhance substrate solubility and process efficiency. semanticscholar.org
Renewable Feedstocks: Exploring synthetic routes to this compound that start from biomass-derived materials instead of petroleum-based feedstocks is a key goal. This could involve the catalytic upgrading of lignin-derived compounds or other biorefinery streams. semanticscholar.org
Atom Economy: Developing reactions that maximize the incorporation of atoms from the reactants into the final product is a core principle of green chemistry. Catalytic additions and isomerizations are inherently more atom-economical than multi-step syntheses involving protecting groups or stoichiometric reagents.
Benign Solvents and Reaction Media: The replacement of hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or bio-based solvents, is a crucial aspect of sustainable chemistry. researchgate.net For instance, developing catalytic systems for vinyl ether synthesis that are efficient in aqueous media would be highly desirable. wiley-vch.desemanticscholar.org
Photocatalysis: Light-driven reactions often proceed under mild conditions and can offer unique reactivity. csic.es The development of heterogeneous photocatalysts for the synthesis of this compound could provide a sustainable and energy-efficient alternative to thermally driven processes. csic.esresearchgate.net
The table below summarizes some green chemistry approaches and their potential application to this compound synthesis.
| Green Chemistry Approach | Principle | Potential Application |
| Biocatalysis | Use of enzymes, mild conditions. wiley-vch.de | Enzymatic synthesis of this compound from 1-decanol and a methoxy (B1213986) source. |
| Renewable Feedstocks | Reduce dependence on fossil fuels. | Synthesis from biomass-derived long-chain alcohols. semanticscholar.org |
| Atom Economy | Minimize waste by maximizing atom incorporation. researchgate.net | Direct catalytic addition or isomerization reactions. |
| Benign Solvents | Avoid hazardous solvents. semanticscholar.orgresearchgate.net | Performing the synthesis in water or bio-derived solvents. |
| Photocatalysis | Use of light as an energy source. csic.es | Light-driven Z-selective isomerization or cross-coupling reactions. researchgate.net |
Exploration of Novel Reactivity Modes and Uncharted Mechanistic Paradigms
While the primary applications of this compound may lie in areas like polymerization and as a synthetic intermediate, there is still much to learn about its fundamental reactivity. Exploring novel reaction pathways and understanding the underlying mechanisms can open up new and unforeseen applications.
Future research in this domain could include:
Unconventional Cycloadditions: Investigating the participation of this compound in less common cycloaddition reactions, beyond standard Diels-Alder chemistry. This could involve metal-catalyzed [m+n] cycloadditions or photochemical transformations to access novel carbocyclic and heterocyclic scaffolds.
Cascade Reactions: Designing novel cascade reactions that are initiated by a transformation of the (Z)-vinyl ether moiety. For example, a Ni-catalyzed cascade involving the arylation of an alkyne followed by an intramolecular acyl migration has been shown to produce Z-selective tetrasubstituted alkenes, highlighting the potential for complex transformations involving Z-alkene intermediates. rsc.org
Frustrated Lewis Pair Chemistry: Exploring the reactivity of the electron-rich double bond of this compound with frustrated Lewis pairs (FLPs). This could lead to novel methods for C-H activation or the catalytic reduction of unsaturated bonds under metal-free conditions.
Detailed Mechanistic Studies: Employing advanced spectroscopic techniques (e.g., in situ NMR, rapid-scan IR) and computational modeling to gain a deeper understanding of the mechanisms of existing and new reactions involving this compound. This knowledge is crucial for the rational improvement of reaction efficiency and selectivity.
By pushing the boundaries of what is known about the reactivity of this compound, chemists can uncover new synthetic strategies and expand the utility of this versatile building block.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for (Z)-1-Methoxy-1-decene, and how can stereochemical purity be optimized?
- Methodology :
- Catalytic hydrogenation : Use palladium-based catalysts under controlled H₂ pressure to reduce alkynes selectively to the (Z)-alkene isomer. Monitor stereoselectivity via GC-MS and compare retention times with known standards .
- Wittig reactions : Employ stabilized ylides with methoxy-substituted aldehydes to favor (Z)-configuration. Optimize solvent polarity (e.g., THF vs. DCM) to enhance yield and selectivity .
- Key Challenges : Competing (E)-isomer formation due to steric effects; purity verification requires chiral HPLC or NOE NMR experiments.
Q. How can the structural and stereochemical integrity of this compound be verified experimentally?
- Analytical Workflow :
- NMR Spectroscopy : Compare NMR coupling constants () for vicinal protons in the alkene (typically 10–12 Hz for (Z)-isomers vs. 12–18 Hz for (E)-isomers) .
- IR Spectroscopy : Identify C-O (methoxy) stretching vibrations (~1100 cm⁻¹) and C=C stretches (~1650 cm⁻¹) to confirm functional groups.
- Polarimetry : Use if enantiomeric purity is critical, though this compound may lack intrinsic chirality.
Q. What are the stability considerations for this compound under common laboratory conditions?
- Degradation Pathways :
- Light/Heat Sensitivity : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent isomerization or oxidation.
- Acidic/Basic Conditions : Avoid protonation of the methoxy group, which can lead to ether cleavage. Test stability via accelerated aging studies (e.g., 40°C for 72 hours) .
Q. How can researchers efficiently retrieve and validate literature data on this compound?
- Database Strategies :
- Use SciFinder or Reaxys with query filters for stereochemistry ("Z-configuration"), reaction type, and spectral data. Cross-validate results with primary literature (e.g., J. Org. Chem.) to resolve discrepancies .
- Avoid non-peer-reviewed sources (e.g., BenchChem) due to incomplete metadata .
Advanced Research Questions
Q. What experimental designs are effective for studying the kinetic vs. thermodynamic control in this compound synthesis?
- Approach :
- Temperature-Dependent Studies : Vary reaction temperatures (e.g., 0°C to 60°C) and track isomer ratios via inline FTIR or quenching experiments.
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to compare activation energies for (Z) and (E) pathways. Correlate with experimental yields .
- Data Contradictions : Discrepancies between computational predictions and experimental outcomes may arise from solvent effects or catalyst impurities.
Q. How can mechanistic studies resolve contradictions in reported catalytic cycles for methoxy-alkene transformations?
- Strategies :
- Isotopic Labeling : Introduce in the methoxy group to track oxygen transfer during reactions (e.g., epoxidation).
- In Situ Spectroscopy : Use Raman or UV-vis to identify transient intermediates. Compare with kinetic isotope effects (KIEs) .
- Case Study : Conflicting reports on Pd-catalyzed cross-couplings may stem from ligand steric effects or solvent coordination.
Q. What advanced computational methods predict the reactivity of this compound in Diels-Alder or cycloaddition reactions?
- Tools :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using ORCA) to assess regioselectivity with dienophiles.
- Molecular Dynamics (MD) Simulations : Model solvent and temperature effects on transition-state geometries .
- Validation : Compare computed activation barriers with experimental rate constants (e.g., via Arrhenius plots).
Q. How should researchers address discrepancies in spectroscopic data across studies?
- Troubleshooting Framework :
- Sample Purity : Replicate synthesis and purification steps (e.g., column chromatography with silver nitrate-impregnated silica for alkene separation).
- Instrument Calibration : Validate NMR chemical shifts against internal standards (e.g., TMS) and report solvent/deuterated solvent effects .
Q. What safety protocols are critical when handling this compound in catalysis or high-temperature reactions?
- Risk Mitigation :
- Ventilation : Use fume hoods for volatile alkene handling; monitor airborne concentrations with PID detectors.
- Emergency Procedures : For skin/eye contact, rinse immediately with water (15+ minutes) and consult SDS guidelines for methoxy-alkenes .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
